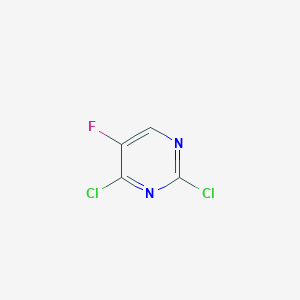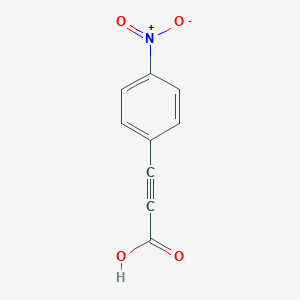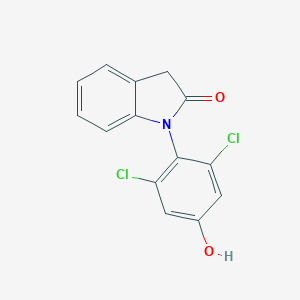
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one
Descripción general
Descripción
Synthesis Analysis
The synthesis of indoline derivatives, including compounds similar to 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one, often involves catalyzed reactions and multi-component processes. For instance, phosphine-catalyzed (4 + 1) annulation of o-hydroxyphenyl and o-aminophenyl ketones with allylic carbonates has been developed, providing a method to synthesize functionalized dihydrobenzofurans and indolines under mild conditions (Qin et al., 2016). Additionally, reactions of indoles with organolithium reagents have been used to generate a series of aminoxyls from alkyl-phenyl-dimethylindolines (Tommasi et al., 1999).
Molecular Structure Analysis
Crystal structure analyses provide insights into the molecular configurations of indoline derivatives. The study of the crystal structure of specific indoline compounds reveals the planarity of the molecule except for certain ring conformations, highlighting intermolecular interactions such as π-π interactions and hydrogen bonding that play a crucial role in the stability and reactivity of these compounds (Sharma et al., 2013).
Aplicaciones Científicas De Investigación
Mammary Tumor Inhibition : 2-(Hydroxyphenyl)indoles, a class including this compound, have shown promising results in inhibiting the growth of DMBA-induced mammary carcinoma in rats. One study reported that an ethyl compound reduced the original tumor area by 50% after four weeks of administration (von Angerer & Prekajac, 1983).
Probe for Metal Center Electron Release : Coordinated 2-hydroxyphenyl isocyanide forms carbene complexes with 2,3-dihydrobenzoxazol-2-ylidene ligands, which can serve as probes for the electron release ability of the metal center (Tamm & Hahn, 1999).
Fluorescent Probes for Estrogen Receptor Detection : Derivatives of 2,3-bis(4-hydroxyphenyl)indole exhibit intense long-wavelength fluorescent emission and strong binding affinities to estrogen receptors, making them suitable for use as fluorescent probes in cell studies (Koulocheri & Haroutounian, 2001).
Antimicrobial Activity : Compounds like 1,3-dihydro-3-[2-(4-nitrophenyl)-2-oxoethylidene]-2H-indol-2-onehydrazincarbothioamide and its silicon(IV) complexes exhibit comparable antimicrobial activity (Singh & Nagpal, 2005).
Laser Dyes : Highly fluorescent 1-phenylnaphth[1,2,3-cd]indol-6(2H)-one derivatives are efficient laser dyes for the 500-550 nm region (Arai et al., 1991).
Selective Glycine-Site NMDA Receptor Antagonist : 3-[2-(3-aminophenyl)-2-carboxyvinyl]-4,6-dichloro-1H-indole-2-carboxylic acid acts as a potent selective glycine-site NMDA receptor antagonist (Baron et al., 2005).
Kinase Research Scaffold : 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one provides a novel scaffold for kinase research areas (Cheung et al., 2001).
Antitumor Activity : Certain derivatives such as 1-[[(dialkylamino)alkyl]amino]-4-methyl-5H-pyrido[4,3-b]benzo[e]- and -benzo[g]indoles have shown promising antitumor activity both in vitro and in vivo (Nguyen et al., 1990).
Safety And Hazards
Direcciones Futuras
Future research could focus on further elucidating the mechanisms of action of these compounds and exploring their potential therapeutic applications . For example, erythro-8-PtSO4 and erythro-9-PtSO4, which are related compounds, possess antitumor and estrogenic effects and are therefore of interest for the therapy of breast cancer .
Propiedades
IUPAC Name |
1-(2,6-dichloro-4-hydroxyphenyl)-3H-indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2NO2/c15-10-6-9(18)7-11(16)14(10)17-12-4-2-1-3-8(12)5-13(17)19/h1-4,6-7,18H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZGDFRBQDMINQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N(C1=O)C3=C(C=C(C=C3Cl)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50576745 | |
| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
CAS RN |
73328-71-9 | |
| Record name | 1-(2,6-Dichloro-4-hydroxyphenyl)-1,3-dihydro-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50576745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



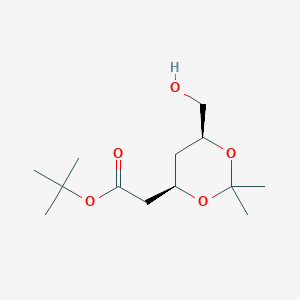
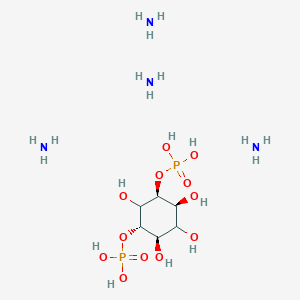
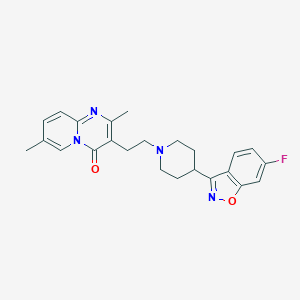


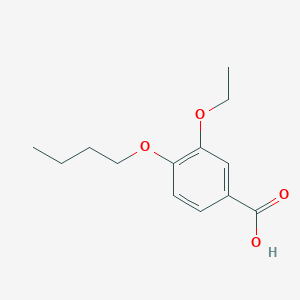
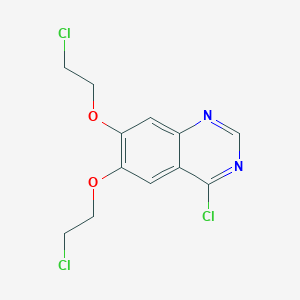
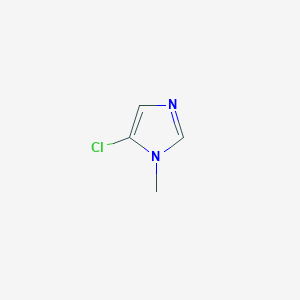

![4-[(4,6-Dimethylpyrimidin-2-yl)thio]phenol](/img/structure/B19850.png)
